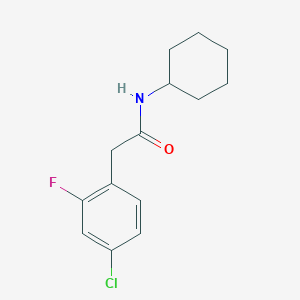
2-(4-chloro-2-fluorophenyl)-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-fluorophenyl)-N-cyclohexylacetamide, also known as CFA, is a synthetic compound that belongs to the family of amides. It is widely used in scientific research due to its unique properties, including its ability to bind to specific receptors in the brain and alter their function.
Applications De Recherche Scientifique
2-(4-chloro-2-fluorophenyl)-N-cyclohexylacetamide is widely used in scientific research to study the function of specific receptors in the brain, including the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid type 1 (TRPV1) receptor. This compound is a potent and selective CB1 receptor antagonist, which means it can block the effects of cannabinoids on this receptor. It is also a TRPV1 receptor agonist, which means it can activate this receptor and produce a range of physiological effects.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-2-fluorophenyl)-N-cyclohexylacetamide is complex and involves its interaction with specific receptors in the brain. As a CB1 receptor antagonist, this compound can block the effects of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, on this receptor. This can lead to a range of physiological effects, including decreased appetite and altered pain perception. As a TRPV1 receptor agonist, this compound can activate this receptor and produce a range of physiological effects, including increased pain sensitivity and inflammation.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including its ability to alter pain perception, appetite, and inflammation. As a CB1 receptor antagonist, this compound can decrease appetite and alter pain perception. As a TRPV1 receptor agonist, this compound can increase pain sensitivity and inflammation. These effects have been studied extensively in animal models and have provided valuable insights into the function of these receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-2-fluorophenyl)-N-cyclohexylacetamide has several advantages for lab experiments, including its potency and selectivity for specific receptors in the brain. However, it also has several limitations, including its potential for off-target effects and its limited solubility in water. These limitations must be carefully considered when designing experiments using this compound.
Orientations Futures
There are several future directions for research on 2-(4-chloro-2-fluorophenyl)-N-cyclohexylacetamide, including its potential use in the development of new drugs for the treatment of pain, inflammation, and other conditions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on specific receptors in the brain. Finally, the development of new synthetic methods for this compound may lead to improved purity and yield, which could further enhance its usefulness in scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-2-fluorophenyl)-N-cyclohexylacetamide involves a multi-step process that begins with the reaction of 4-chloro-2-fluoroaniline with cyclohexylamine in the presence of a catalyst. The resulting product is then reacted with acetic anhydride to form the final product, this compound. The purity of the product is typically confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propriétés
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO/c15-11-7-6-10(13(16)9-11)8-14(18)17-12-4-2-1-3-5-12/h6-7,9,12H,1-5,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWMQMLJKASHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

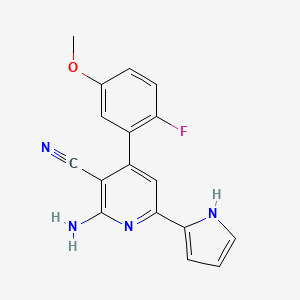
![N-(2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5374095.png)
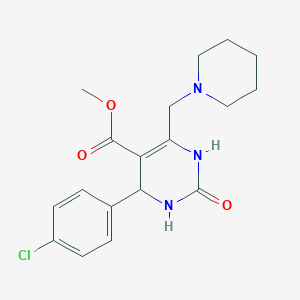
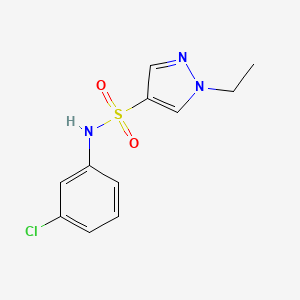
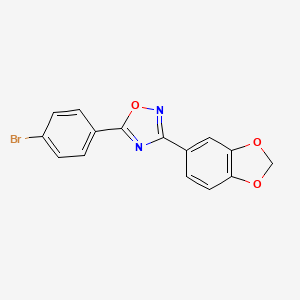
![2-(methyl{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)ethanol](/img/structure/B5374109.png)
![N-[4-(4-cyclohexyl-1,4-diazepan-1-yl)-4-oxobutyl]acetamide](/img/structure/B5374120.png)
![N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-4-iodobenzamide](/img/structure/B5374128.png)
![N-(1-methylpiperidin-4-yl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5374134.png)
![1-(3-ethylisoxazol-5-yl)-N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5374136.png)
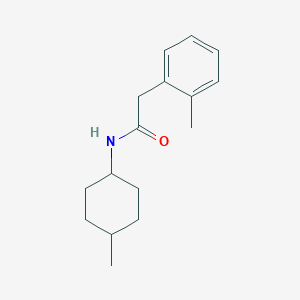
![5-[(butylamino)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5374161.png)
![3-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}carbonyl)-N-methyl-2-pyridinamine](/img/structure/B5374172.png)
![4-[(4-fluorophenoxy)acetyl]-3-propylmorpholine](/img/structure/B5374178.png)